molecular formula C15H11Cl2NO4S B3935869 2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate

2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate

Cat. No.: B3935869
M. Wt: 372.2 g/mol
InChI Key: IQOKVHGALHGFJO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate is a complex organic compound that features a dichlorophenyl group, a thiophene ring, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine ethyl ester hydrochloride to form the final product. The reaction conditions often require refluxing in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. The glycinate moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-2-oxoethyl N-(benzoyl)glycinate
  • 2-(2,4-dichlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)glycinate
  • 2-(2,4-dichlorophenyl)-2-oxoethyl N-(pyridin-2-ylcarbonyl)glycinate

Uniqueness

2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic or optical characteristics .

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(thiophene-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4S/c16-9-3-4-10(11(17)6-9)12(19)8-22-14(20)7-18-15(21)13-2-1-5-23-13/h1-6H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOKVHGALHGFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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